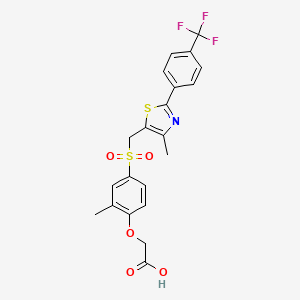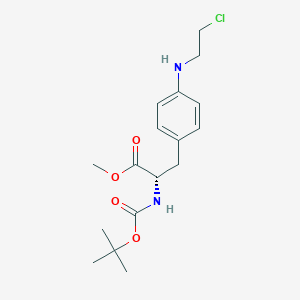
2-Methylimidazole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylimidazole is an organic compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .
Synthesis Analysis
2-Methylimidazole is prepared by condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . In one study, 2-methylimidazole was used as a coordination regulator to fabricate a two-dimensional MOF-5 catalyst . Another study used 2-methylimidazole in the synthesis of single-atomically dispersed Fe–N active sites for oxygen reduction .Molecular Structure Analysis
The crystal structure of 2-methylimidazole has been determined using X-ray diffraction . The crystal is in the orthorhombic crystal system with space group P2 1 2 1 2 1 . The molecule of 2-methylimidazole is approximately planar . N–H···N hydrogen bonds link the molecules together, forming infinite chains of hydrogen bond pattern C (4) defined by the graph-set analysis .Chemical Reactions Analysis
2-Methylimidazole is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers .Physical And Chemical Properties Analysis
2-Methylimidazole is a white or colorless solid . It has a melting point of 142–145 °C and a boiling point of 267 °C . It is highly soluble in polar organic solvents and water . The molecule of 2-methylimidazole is approximately planar .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
83413-07-4 |
|---|---|
Produktname |
2-Methylimidazole-d3 |
Molekularformel |
C₄H₃D₃N₂ |
Molekulargewicht |
85.12 |
Synonyme |
2-(Methyl-d3)-1H-imidazole; 1H-2-Methylimidazole-d3; 2-Methyl-1H-imidazole-d3; 2MZ-d3; 2MZ-H-d3; 2MZ-PW-d3; Actiron 2MI-d3; Curezol 2MZ-d3; Curezol 2MZ-P-d3; Denka CN 25-d3; Epicure MI 2-d3; Epikure MI 2-d3; Imicure AMI 2-d3; NSC 21394-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




